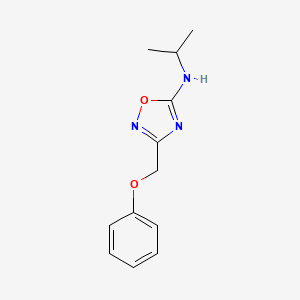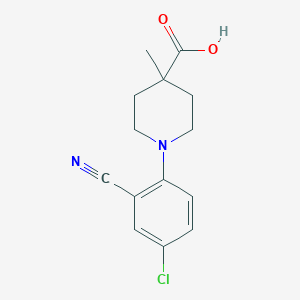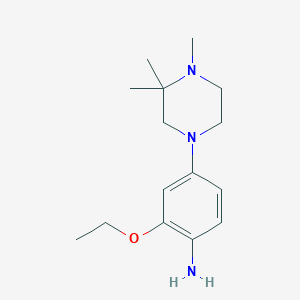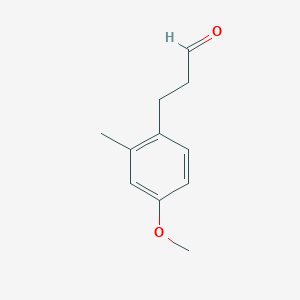
3-(4-Methoxy-2-methylphenyl)propanal
Descripción general
Descripción
3-(4-Methoxy-2-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-(4-Methoxy-2-methylphenyl)propanal is1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(4-Methoxy-2-methylphenyl)propanal is a powder in physical form . It has a molecular weight of 178.23 . The compound should be stored at a temperature below -10 degrees .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Psychoactive Substance Analysis : A study on the synthesis and characterization of mexedrone, a psychoactive substance structurally similar to 3-(4-Methoxy-2-methylphenyl)propanal, reveals insights into its analytical differentiation from its isomers and its uptake and releasing properties at various neurotransmitter transporters (McLaughlin et al., 2017).
- Synthesis of Azomethines and 4-Thiazolidinones : Research on the synthesis of compounds involving 2-methoxy-5-methylphenyl, a component of 3-(4-Methoxy-2-methylphenyl)propanal, highlights their potential biological activities, including antimicrobial and anticancer properties (Hirpara et al., 2003).
Analytical Characterizations
- Designer Drug Metabolism : A study on the metabolites of designer drugs, such as bk-MBDB and bk-MDEA, provides insights into their metabolic pathways and potential effects, which can inform research on similar compounds (Zaitsu et al., 2009).
- Diastereoselective Synthesis : Research into the diastereoselective synthesis of 2-Oxazoline-4-carboxylates, involving compounds structurally related to 3-(4-Methoxy-2-methylphenyl)propanal, underscores the importance of precise synthesis methods in creating biologically relevant compounds (Suga et al., 1994).
Pharmacological Studies
- Drug Delivery Systems : A study focusing on the synthesis and evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery, showcases the potential of derivatives and analogs of 3-(4-Methoxy-2-methylphenyl)propanal in enhancing drug delivery efficiency (Rautio et al., 2000).
Toxicological and Clinical Implications
- Neurotoxic Potential Analysis : The neurotoxic potential of m-methoxy-MPTP, a compound related to 3-(4-Methoxy-2-methylphenyl)propanal, was studied, providing important information about its effects on dopamine neurons and implications for Parkinson's disease (Zimmerman et al., 1986).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
Propiedades
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVIGPBTKAHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



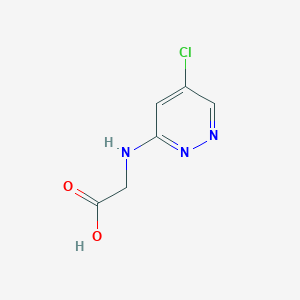

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
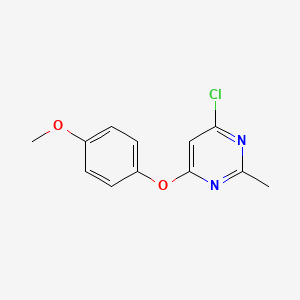
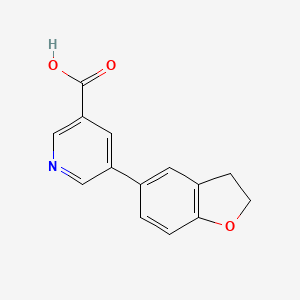
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
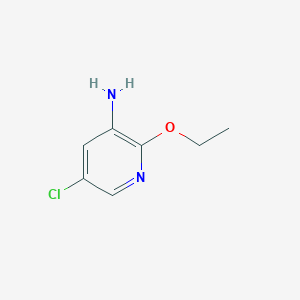
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

